(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
Description
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Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-7-5-4-6-15(17)21-20-22(10-11-23)16(13-27-20)14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLKWKMYGUHGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, a complex organic compound, has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 396.50 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The following table summarizes its antimicrobial efficacy against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. The minimum inhibitory concentration (MIC) values indicate that the compound exhibits strong antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that thiazole derivatives possess notable anticancer properties. The compound was tested against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HTC-116 | 5.0 |
| HepG-2 | 6.5 |
The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. Notably, the presence of methoxy groups on the phenyl rings enhances its interaction with cellular targets, potentially increasing its efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Biofilm Disruption : Studies suggest that it can disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have been conducted to explore the biological activities of similar thiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly reduced bacterial load in infected models when administered at sub-MIC levels.
- Cytotoxicity Evaluation : Another investigation revealed that compounds with similar structures showed enhanced cytotoxicity when combined with traditional chemotherapeutics, suggesting potential for use in combination therapies.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that thiazole derivatives, including compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, exhibit significant anticancer properties. For instance, studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as MDA-MB-231 and HCT116 . The mechanism often involves the disruption of tubulin polymerization, which is crucial for cancer cell mitosis .
Antimicrobial Properties
Thiazole derivatives have also been recognized for their antimicrobial activity. Compounds with similar structures have been tested against a range of bacteria and fungi, showing promising results in inhibiting growth and viability . This makes them potential candidates for developing new antimicrobial agents.
Pharmacological Insights
Anti-inflammatory Effects
Studies have suggested that thiazole and thiazolidine derivatives possess anti-inflammatory properties. They may inhibit various inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that certain thiazole compounds may offer neuroprotective benefits. These compounds could potentially mitigate neurodegenerative processes by modulating oxidative stress and apoptosis pathways in neuronal cells .
Synthesis and Structural Variations
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of its complex structure. These methods often leverage the reactivity of isothiocyanates and amines to form thiazole rings with high yields .
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Target Cells/Organisms | IC50/Effective Concentration |
|---|---|---|---|
| Thiazolidinone A | Anticancer | MDA-MB-231 | <10 nM |
| Thiazole B | Antimicrobial | E. coli | 20 µg/mL |
| Thiazolidine C | Anti-inflammatory | RAW 264.7 | IC50 = 15 µM |
| Thiazole D | Neuroprotective | SH-SY5Y | EC50 = 5 µM |
Material Science Applications
Nanocomposites Development
Thiazole derivatives have been explored for their potential use in nanocomposites due to their electronic properties. The incorporation of these compounds into polymer matrices can enhance the mechanical strength and thermal stability of materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
